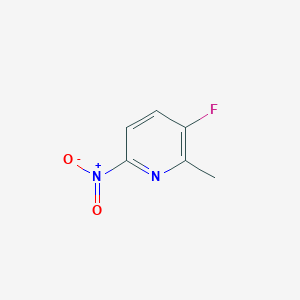

3-Fluoro-2-methyl-6-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-methyl-6-nitropyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

The synthesis of 3-Fluoro-2-methyl-6-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-Bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature . This reaction yields this compound with good efficiency. Industrial production methods may involve similar fluorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-Fluoro-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 3-fluoro-2-methyl-6-nitropyridine typically involves multiple steps that can include the introduction of the fluorine atom and the nitro group onto a pyridine ring. Various methods have been explored, including:

- Nitration : The introduction of the nitro group can be achieved through electrophilic aromatic substitution reactions.

- Fluorination : Fluorination can be performed using reagents like Selectfluor or through nucleophilic substitution methods.

These synthetic routes are significant as they allow for the production of this compound in sufficient quantities for research and development.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown potential as antimicrobial agents. For instance, derivatives of pyridine are often evaluated for their efficacy against various bacterial strains.

- Antitubercular Activity : Some studies suggest that fluorinated pyridines could serve as lead compounds in the development of antitubercular drugs. The presence of fluorine enhances metabolic stability and bioavailability, which are crucial for drug efficacy .

Case Study: Antitubercular Agents

A study on related compounds demonstrated that modifications to the pyridine ring could lead to significant improvements in activity against Mycobacterium tuberculosis. For example, derivatives containing nitro groups exhibited varying degrees of effectiveness, with some showing MIC values as low as 4 μg/mL against resistant strains .

Pharmaceutical Applications

The unique properties of this compound make it a candidate for drug development:

- Drug Design : Its structural features allow for modifications that can enhance pharmacological profiles. The incorporation of fluorine is known to improve lipophilicity and metabolic stability, making it suitable for designing new therapeutic agents.

- Potential Drug Candidates : Research has indicated that compounds derived from this framework may target specific enzymes or receptors involved in disease processes, such as cancer or infectious diseases .

Agrochemical Applications

The compound's properties also extend to agricultural applications:

- Pesticides : Fluorinated compounds are often used in pesticide formulations due to their enhanced efficacy and lower environmental impact. The stability provided by the fluorine atom can lead to longer-lasting effects against pests.

- Herbicides : Similar structures have been utilized in developing herbicides that target specific pathways in plants, offering a potential avenue for this compound's application in crop protection .

Material Science Applications

In addition to its biological applications, this compound can be explored within materials science:

- Functional Materials : The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-methyl-6-nitropyridine depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets by increasing lipophilicity and metabolic stability . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

3-Fluoro-2-methyl-6-nitropyridine can be compared with other fluorinated pyridines such as 2-Fluoro-6-methyl-3-nitropyridine and 4-Fluoro-2-methyl-6-nitropyridine . These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly impact their chemical properties and biological activities. The unique combination of fluorine, methyl, and nitro groups in this compound makes it distinct and valuable for specific applications .

Actividad Biológica

3-Fluoro-2-methyl-6-nitropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, applications in drug development, and relevant research findings.

This compound, with the chemical formula C₇H₆FNO₂, is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the pyridine ring. This unique structure influences its chemical reactivity and biological properties.

Synthesis Methods:

- The compound can be synthesized through electrophilic fluorination of 2-methyl-6-nitropyridine using Selectfluor® as a fluorinating agent under controlled conditions .

- Various synthetic routes have been explored to enhance yields and selectivity, including modifications to reaction conditions such as solvent choice and temperature .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can improve binding affinity to proteins and enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL .

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer activity. In studies involving various cancer cell lines, certain derivatives demonstrated IC50 values indicating potent inhibitory effects on cell proliferation. For example, compounds derived from similar nitropyridine structures exhibited IC50 values as low as 10 µM against breast cancer cell lines, suggesting potential for further development in oncology .

Neurological Applications

Fluorinated pyridines have been investigated for their role in neurological disorders. The interaction with serotonin receptors has been noted, with some compounds showing promising affinities that could lead to novel treatments for conditions such as depression and anxiety .

Table 1: Biological Activity Overview of this compound Derivatives

Propiedades

IUPAC Name |

3-fluoro-2-methyl-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWPGRDXFQMCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.